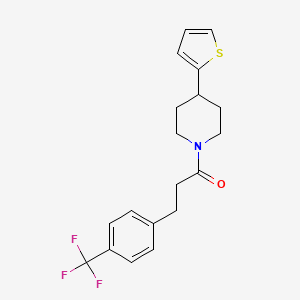

![molecular formula C8H6Cl2N2O2 B2797513 6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride CAS No. 1909317-38-9](/img/structure/B2797513.png)

6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

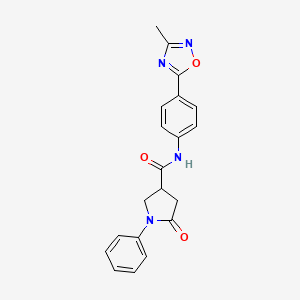

6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1909317-38-9 . It has a molecular weight of 233.05 . This compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride is1S/C8H5ClN2O2.ClH/c9-5-1-2-6-7(8(12)13)10-4-11(6)3-5;/h1-4H,(H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 233.05 .Aplicaciones Científicas De Investigación

Fluorescent Probe for Monitoring pH Changes

This compound has been used as a fluorescent probe for monitoring pH changes . It has high selectivity and sensitivity, brilliant reversibility, and an extremely short response time . This application is particularly useful in real-time imaging of pH changes in yeast .

Optoelectronic Devices

Imidazo[1,5-a]pyridine derivatives, which include the compound , have been used in the development of optoelectronic devices . These devices convert light into electricity or vice versa, and are used in a wide range of technologies, including solar cells and LED lights .

Sensors

These derivatives have also found application in the creation of sensors . The unique properties of these compounds make them suitable for use in various types of sensors, including those used in biomedical and environmental monitoring .

Anti-Cancer Drugs

Imidazo[1,5-a]pyridine derivatives have been used in the development of anti-cancer drugs . Their unique chemical structure allows them to interact with biological targets in ways that can inhibit the growth of cancer cells .

Emitters for Confocal Microscopy and Imaging

These compounds have been used as emitters in confocal microscopy and imaging . This allows for high-resolution imaging of biological samples, which is crucial in many areas of biological and medical research .

Treatment of Multidrug-Resistant Tuberculosis (MDR-TB) and Extensively Drug-Resistant TB (XDR-TB)

Some imidazo[1,2-a]pyridine analogues, which are related to the compound , have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This makes them promising candidates for the development of new treatments for these forms of tuberculosis .

Safety and Hazards

Mecanismo De Acción

Target of Action

It has been used as a fluorescent probe for monitoring ph changes, indicating its potential interaction with hydrogen ions .

Mode of Action

The compound interacts with its environment in a pH-dependent manner. As the concentration of hydrogen ions (H+) increases, the absorption of the probe at 285 nm increases dramatically, while the absorption at 320 nm decreases . This change in absorption is reversible and occurs in a very short response time, indicating the compound’s sensitivity and selectivity to pH changes .

Result of Action

The compound’s action results in real-time imaging of pH changes. For instance, it has been used to monitor pH changes in yeast . The compound’s high selectivity and sensitivity, brilliant reversibility, and extremely short response time make it an effective tool for such applications .

Action Environment

The action of 6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride is influenced by the pH of its environment. Its effectiveness as a pH probe is optimal in environments with a pH value between 3.0 and 7.0 . Environmental factors that alter the pH can therefore influence the compound’s action, efficacy, and stability.

Propiedades

IUPAC Name |

6-chloroimidazo[1,5-a]pyridine-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2.ClH/c9-5-1-2-6-7(8(12)13)10-4-11(6)3-5;/h1-4H,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBXJEPFTQCNLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=CN2C=C1Cl)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-(2-(azepan-1-yl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2797430.png)

![[4-(1-Aminoethyl)piperidin-1-yl]-(1-methyl-3,4-dihydroisochromen-1-yl)methanone](/img/structure/B2797441.png)

![3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2797442.png)

![tert-butyl N-[trans-4-amino-3-piperidyl]carbamate](/img/structure/B2797443.png)

![N-tert-butyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2797444.png)

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2797446.png)